![molecular formula C17H18N2O2S B2795644 2-(ethylsulfonyl)-1-(4-methylbenzyl)-1H-benzo[d]imidazole CAS No. 886924-29-4](/img/structure/B2795644.png)
2-(ethylsulfonyl)-1-(4-methylbenzyl)-1H-benzo[d]imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imidazole is a class of organic compounds of the heterocyclic series characterized by a ring structure composed of three carbon atoms and two nitrogen atoms at nonadjacent positions . The simplest member of the imidazole family is imidazole itself, a compound with molecular formula C3H4N2 .
Synthesis Analysis
Imidazole compounds can be synthesized from ketones and aldehydes. A ketone oxidation, employing catalytic HBr and DMSO, followed by imidazole condensation with aldehydes provides 2,4(5)-disubstituted imidazoles in good yields . Another route for the synthesis of substituted imidazoles is via photocyclization of readily available amines at room temperature .Molecular Structure Analysis
Due to its amphoteric nature, the imidazole ring can function as a selective and effective anion and/or cation and even neutral organic molecules receptor system . This makes it possible to design new multichannel imidazole-based receptors capable of recognizing different types of analytes .Chemical Reactions Analysis
Imidazole compounds can function as selective and effective anion and/or cation and even neutral organic molecules receptor system . This makes it possible to design new multichannel imidazole-based receptors capable of recognizing different types of analytes .Physical And Chemical Properties Analysis
Imidazole absorbs UV radiation at 280 nm . The absorbance of imidazole can vary depending on its source and purity, but elution buffer containing 250 mM imidazole usually has an A280 of 0.2–0.4 .Aplicaciones Científicas De Investigación
Synthesis and Characterization :
- The compound has been synthesized and characterized, with studies focusing on its structure and properties. For example, a related compound, "1-(4-Fluorobenzyl)-2-chloro-1H-benzo[d]imidazole," was synthesized, and its structure confirmed by NMR techniques (Huang Jin-qing, 2009).
Cardiac Electrophysiological Activity :
- Research has shown that certain benzimidazole derivatives, including those with N-substitution similar to the target compound, exhibit significant cardiac electrophysiological activity. This makes them potential candidates for therapeutic applications (T. K. Morgan et al., 1990).
Antioxidant Activities :
- Some benzimidazole derivatives have been evaluated for their in vitro antioxidant properties. Compounds with structural similarity to the target molecule showed notable antioxidant activities (A. Alp et al., 2015).
Chemical Reactions and Coordination :
- Studies on benzimidazole derivatives have also focused on their chemical reactions and coordination with other compounds. For example, research involving similar compounds demonstrated interesting chemical behavior and potential for forming complexes with metals (M. R. Bermejo et al., 2000).
Corrosion Inhibition :
- Some derivatives of benzimidazole have been studied for their ability to inhibit corrosion, suggesting potential applications in materials science and engineering (P. Ammal et al., 2018).
Electrocatalytic Applications :
- Benzimidazole derivatives have been used in electrocatalytic applications, such as the simultaneous determination of various compounds, indicating their potential in analytical chemistry (N. Nasirizadeh et al., 2013).
Pharmaceutical Metabolism and Pharmacokinetics :
- The metabolism and pharmacokinetic properties of similar benzimidazole compounds have been explored, providing insights relevant to drug development and medicinal chemistry (A. Sawant-Basak et al., 2018).
Mecanismo De Acción
Target of Action
Imidazole derivatives have been known to function as selective and effective receptors for various types of analytes .
Mode of Action
It’s known that imidazole derivatives can interact with their targets in a selective and effective manner . The amphoteric nature of the imidazole ring allows it to function as a receptor system for anions, cations, and even neutral organic molecules .
Biochemical Pathways
Imidazole derivatives have been associated with various biological activities, including anticancer properties . The imidazole ring is a common structure in many biologically active compounds, suggesting that it may interact with multiple biochemical pathways .
Result of Action
Given the diverse biological activities associated with imidazole derivatives, it’s likely that this compound could have multiple effects at the molecular and cellular level .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of imidazole derivatives .
Propiedades
IUPAC Name |
2-ethylsulfonyl-1-[(4-methylphenyl)methyl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-3-22(20,21)17-18-15-6-4-5-7-16(15)19(17)12-14-10-8-13(2)9-11-14/h4-11H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGWCIMXNGURQQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


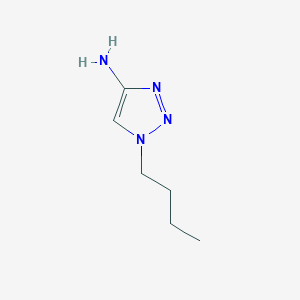

![Methyl 2-{[6-benzenesulfonamido-2-(4-chlorophenyl)quinolin-4-yl]oxy}acetate](/img/structure/B2795567.png)

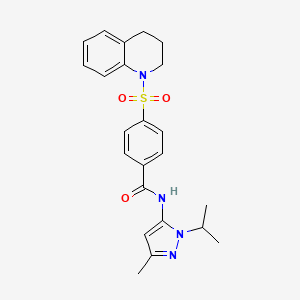
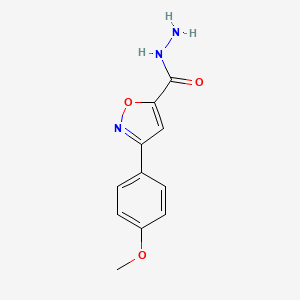
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-methylpiperazin-1-yl)methanone](/img/structure/B2795573.png)
![N-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)urea](/img/structure/B2795574.png)
![5-(4-Fluorophenyl)-6-(2-morpholinoethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2795576.png)
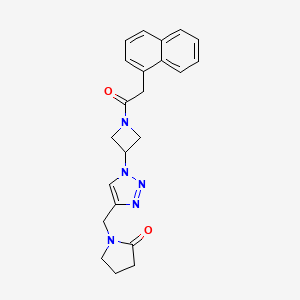
![(2-Hydroxyethyl)[(2,3,4-trichlorophenyl)sulfonyl]amine](/img/structure/B2795579.png)
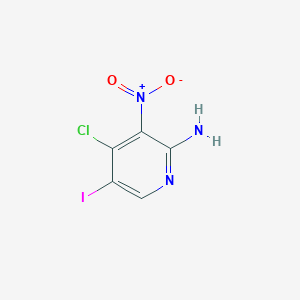
![3-(2-Ethoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one](/img/no-structure.png)